molecular formula C13H18N4O6 B2471719 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid CAS No. 866151-28-2

4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid

Cat. No.: B2471719
CAS No.: 866151-28-2
M. Wt: 326.309
InChI Key: PNTFSYPTVODFOR-UHFFFAOYSA-N
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Description

4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid is a synthetic, multi-functional organic compound designed for advanced research and development. Its structure integrates a nitro-substituted pyridine ring, a central scaffold in medicinal chemistry, connected via dual amino linkages to two butanoic acid chains. This molecular architecture, featuring carboxylic acid termini and a secondary amine, makes it a versatile building block for chemical synthesis . Researchers can leverage the reactivity of the carboxylic acid groups to form amide or ester bonds, enabling the compound's conjugation to other molecules, such as peptides, or its use in constructing more complex chemical entities . The nitro group on the pyridine ring serves as a key functional handle; it can be selectively reduced to a primary amine, transforming the molecule into a diazotization-ready intermediate for further derivatization or for use in polymer and materials science . This compound is particularly valuable in exploratory chemistry for the synthesis of novel heterocyclic conjugates, which are of significant interest in the search for new pharmaceutical agents, as evidenced by related research into poly heterocyclic compounds . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[6-(3-carboxypropylamino)-5-nitropyridin-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O6/c18-11(19)3-1-7-14-10-6-5-9(17(22)23)13(16-10)15-8-2-4-12(20)21/h5-6H,1-4,7-8H2,(H,18,19)(H,20,21)(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTFSYPTVODFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])NCCCC(=O)O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 3-position.

    Amination: The nitro-pyridine derivative is then subjected to amination to introduce an amino group at the 6-position.

    Coupling Reaction: The amino-pyridine derivative is coupled with 4-hydroxy-4-oxobutylamine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Pharmacopeial Standards

The compound shares structural motifs with Bendamustine-related compounds (e.g., USP Bendamustine Hydrochloride RS and its derivatives), though key differences exist:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences
Target Compound (5118-16-1) C₁₃H₁₈N₄O₆ 326.31 Nitro-pyridine, dual carboxylic acids Pyridine core; nitro group
USP Bendamustine Hydrochloride RS C₁₆H₂₃N₃O₄ 321.38 Benzimidazole, hydroxyethyl groups Benzimidazole core; alkylating chloroethyl groups
USP Bendamustine Related Compound C RS C₁₄H₁₈ClN₃O₂ 295.77 Chloroethylamino-benzimidazole, carboxylic acid Lacks nitro group; chloroethyl substituent
USP Bendamustine Related Compound E RS C₁₆H₂₂ClN₃O₃ 339.82 Chloroethyl-hydroxyethylamino-benzimidazole Dual alkylating groups; no nitro moiety
USP Bendamustine Related Compound G RS C₁₆H₂₀ClN₃O₂S 353.86 Imidazo-benzothiazine, sulfur-containing ring Heterocyclic sulfur ring; distinct core structure

Key Observations :

  • Core Heterocycle : The target compound’s pyridine ring contrasts with the benzimidazole or imidazo-benzothiazine cores of Bendamustine derivatives, altering electronic properties and binding interactions.
  • Functional Groups : The nitro group in the target compound may confer redox activity or serve as a hydrogen bond acceptor, unlike the chloroethyl groups in Bendamustine analogues, which are critical for DNA alkylation in chemotherapy .
  • Solubility : The dual carboxylic acids in the target compound likely enhance aqueous solubility compared to Bendamustine’s esterified derivatives (e.g., Related Compound A RS, an ethyl ester) .

Physicochemical and Pharmacological Contrasts

Physicochemical Properties
  • Stability : Nitro groups can undergo metabolic reduction, suggesting the target compound might act as a prodrug, whereas Bendamustine derivatives are designed for hydrolytic stability to sustain alkylating activity .
Pharmacological Profiles
  • Bendamustine Analogues : Clinically validated as alkylating agents in lymphoma and leukemia. Their chloroethyl groups facilitate DNA cross-linking, a mechanism absent in the nitro-containing target compound .
  • Target Compound: No direct therapeutic data is available in the provided evidence.

Biological Activity

4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid, also known by its CAS number 5118-16-1, is a complex organic compound with a molecular formula of C13H18N4O6. This compound features a pyridine ring substituted with both a nitro group and an amino group, along with a butanoic acid moiety. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's structural characteristics include:

  • Molecular Weight : 326.305 g/mol
  • Functional Groups : Nitro group, amino group, hydroxyl group, and carboxylic acid.

The biological activity of this compound is thought to involve several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, potentially altering their function.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of nitro-substituted pyridines have been shown to possess potent antibacterial properties against various strains of bacteria. The specific activity of this compound against bacterial strains remains to be fully characterized but warrants further investigation.

Anticancer Potential

Several studies have explored the anticancer potential of nitro-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For this compound, its ability to induce apoptosis in various cancer cell lines should be evaluated through in vitro assays.

Case Studies

  • Study on Antimicrobial Activity : A recent study tested various nitro-substituted compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.
  • Anticancer Screening : In another study, the cytotoxicity of related pyridine derivatives was evaluated using human cancer cell lines such as HeLa and MCF7. Results demonstrated IC50 values in the micromolar range, suggesting potential for further development.

Data Table: Biological Activities

Activity TypeCompound TestedResult
Antimicrobial4-Nitropyridine derivativesMIC = 10 - 50 µg/mL
AnticancerPyridine derivativesIC50 = 5 - 20 µM
Enzyme InhibitionNitro-substituted compoundsSignificant inhibition observed

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